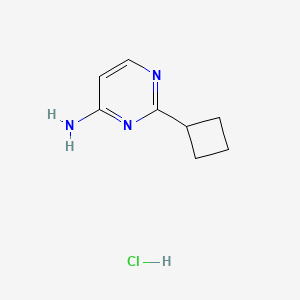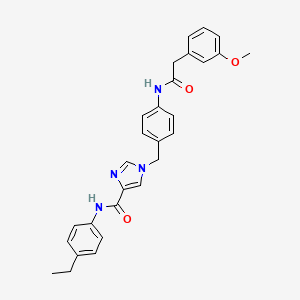
1-(But-3-yn-1-yl)-4-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(But-3-yn-1-yl)-4-methylpiperidine” is a compound that consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The piperidine ring is substituted at the 4-position with a methyl group (CH3) and at the 1-position with a but-3-yn-1-yl group (C4H5), which is a four-carbon chain with a triple bond between the second and third carbons .
Molecular Structure Analysis
The molecular structure of “1-(But-3-yn-1-yl)-4-methylpiperidine” would be characterized by the presence of a piperidine ring, which imparts basicity and nucleophilicity to the molecule. The but-3-yn-1-yl group is a linear, unsaturated hydrocarbon chain that could potentially participate in various chemical reactions .Chemical Reactions Analysis
The chemical reactivity of “1-(But-3-yn-1-yl)-4-methylpiperidine” would be influenced by the presence of the piperidine ring and the but-3-yn-1-yl group. The piperidine ring, being a secondary amine, could potentially undergo reactions such as alkylation, acylation, and nucleophilic substitution. The but-3-yn-1-yl group, containing a carbon-carbon triple bond, could potentially participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(But-3-yn-1-yl)-4-methylpiperidine” would depend on its molecular structure. For instance, the presence of the piperidine ring could impart basicity to the compound, while the but-3-yn-1-yl group could influence its lipophilicity .Wissenschaftliche Forschungsanwendungen
Molecular and Solid-State Structure Studies
The molecular and solid-state structures of various compounds, including those related to 1-(But-3-yn-1-yl)-4-methylpiperidine, have been extensively studied to understand their configuration and potential applications. For example, the detailed structural analysis of methyl [2-(acridin-9-ylimino)-3-(tert-butylamino)-4-oxothiazolidin-5-ylidene]acetate provides insights into the formation of dimers, chains, and crystal packing, which are crucial for designing molecules with desired properties for pharmaceutical and material science applications (Tomaščiková et al., 2008).
Spin-Crossover and Magnetic Properties
The study of spin-crossover (SCO) properties in Iron(II) complexes, which can be related to the understanding of similar molecules like 1-(But-3-yn-1-yl)-4-methylpiperidine, reveals the impact of molecular structure on magnetic properties. Such research contributes to the development of advanced materials for electronics and information storage, showing how changes in the molecular framework affect SCO behavior and transition temperatures (Nishi et al., 2010).
Conformational Analysis and Chemical Behavior
Conformational studies on piperidine derivatives, including the investigation of 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine, offer valuable insights into the effects of substituents on molecular behavior and stability. These studies are critical for designing molecules with specific chemical and physical properties for use in chemical synthesis and drug development (Cygler et al., 1980).
Water Oxidation Catalysts
Research on Ru complexes for water oxidation demonstrates the potential of specific molecular designs in catalyzing water splitting, an essential reaction for sustainable energy production. The study of such complexes provides a foundation for developing efficient catalysts for hydrogen production and renewable energy technologies (Zong & Thummel, 2005).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-but-3-ynyl-4-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-3-4-7-11-8-5-10(2)6-9-11/h1,10H,4-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGZPATYHDMDNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(But-3-yn-1-yl)-4-methylpiperidine | |
CAS RN |
1343816-79-4 |
Source


|
| Record name | 1-(but-3-yn-1-yl)-4-methylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[2-[(3,5-Dimethylpyrazol-1-yl)methyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B2988434.png)

![1-({1-[2-(4-Methoxyphenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2988437.png)

![1'-((4-Fluoro-2-methylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2988445.png)

![N-[(3S)-1-Prop-2-enoylpyrrolidin-3-yl]methanesulfonamide](/img/structure/B2988447.png)
![4-(diethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2988448.png)